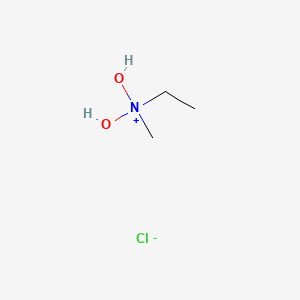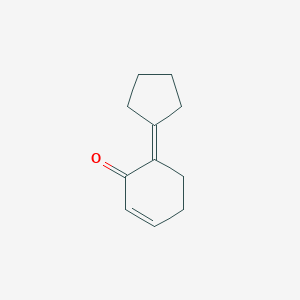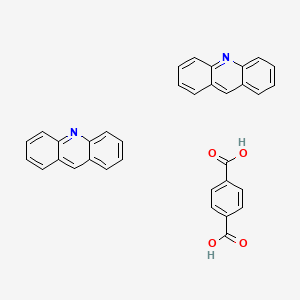
Acridine;terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine and terephthalic acid are two distinct compounds with significant roles in various scientific fields. Acridine is a nitrogen-containing heterocyclic compound known for its broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . Terephthalic acid, on the other hand, is an aromatic dicarboxylic acid primarily used in the production of polyethylene terephthalate (PET) and other polyesters .
准备方法
Synthetic Routes and Reaction Conditions: Acridine can be synthesized through several methods, including the Ullmann synthesis, which involves condensing a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid . Another method involves the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst in water at room temperature .
Terephthalic acid is industrially produced through the oxidation of p-xylene using acetic acid as the solvent and compressed air as the oxidant. This process requires specialized reactors lined with titanium due to the corrosive nature of the bromine and acetic acid mixture .
化学反应分析
Acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and copper-based salts . Major products formed from these reactions include acridone and various acridine derivatives, which exhibit significant biological activities .
Terephthalic acid primarily undergoes esterification reactions to form polyesters such as polyethylene terephthalate (PET). This reaction typically involves the use of catalysts like antimony trioxide or titanium dioxide .
科学研究应用
Acridine and its derivatives have a wide range of applications in scientific research. They are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies . In medicine, acridine derivatives are investigated for their anticancer, antimicrobial, and antiviral properties . They are also used as inhibitors of acetylcholinesterase, making them potential treatments for Alzheimer’s disease .
Terephthalic acid is primarily used in the production of PET, which is widely used in the manufacture of plastic bottles, fibers, and films . It is also used in the production of other polyesters and as a precursor for various chemical compounds .
作用机制
The mechanism of action of acridine involves DNA intercalation, which disrupts the normal function of DNA and related enzymes . This property makes acridine derivatives effective as anticancer agents, as they can inhibit the replication of cancer cells . Acridine derivatives also exhibit antimicrobial activity by targeting bacterial nucleic acids .
相似化合物的比较
Acridine is similar to other nitrogen-containing heterocycles such as quinoline and phenanthridine . acridine’s unique planar ring structure allows it to interact more effectively with DNA, making it a more potent DNA intercalator . Terephthalic acid is similar to other aromatic dicarboxylic acids such as isophthalic acid and phthalic acid . its symmetrical structure makes it more suitable for the production of high-performance polyesters .
Conclusion
Acridine and terephthalic acid are two compounds with significant scientific and industrial applications. Acridine’s unique properties make it a valuable compound in medicinal chemistry and materials science, while terephthalic acid’s role in the production of PET highlights its importance in the polymer industry. Further research into these compounds will continue to uncover new applications and improve existing processes.
属性
CAS 编号 |
827348-12-9 |
|---|---|
分子式 |
C34H24N2O4 |
分子量 |
524.6 g/mol |
IUPAC 名称 |
acridine;terephthalic acid |
InChI |
InChI=1S/2C13H9N.C8H6O4/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*1-9H;1-4H,(H,9,10)(H,11,12) |
InChI 键 |
GJJVXCMUIHLNEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC(=CC=C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


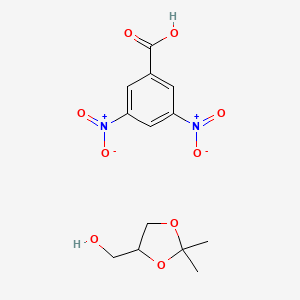
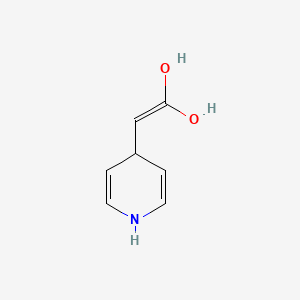
![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)
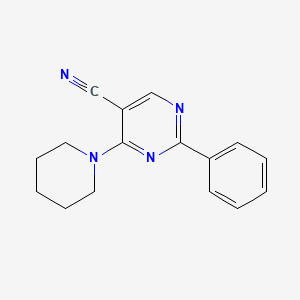
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
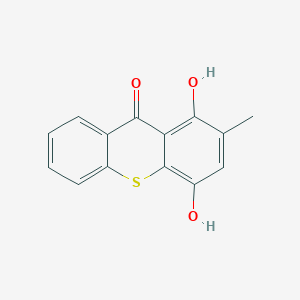
![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)
